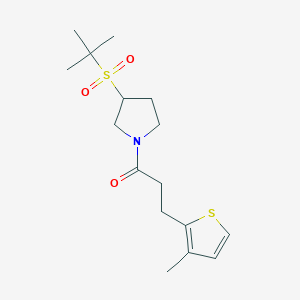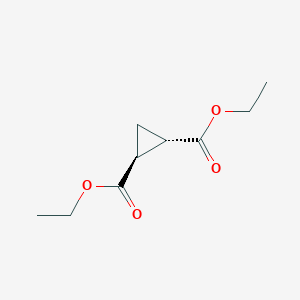![molecular formula C20H14N2O3S B2822723 N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-09-9](/img/structure/B2822723.png)
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzothiazole ring attached to a benzodioxine ring via an amide linkage . The benzothiazole ring is a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are diverse, depending on the synthetic pathway used. These can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Diuretic Activity
N-benzo[e][1,3]benzothiazol-2-yl derivatives, including N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, have been studied for their potential diuretic activity. This research suggests that these compounds could be promising candidates for diuretic applications (Yar & Ansari, 2009).
Corrosion Inhibition
Benzothiazole derivatives, similar in structure to this compound, have been explored for their corrosion inhibiting properties. Their effectiveness in preventing steel corrosion in acidic environments has been demonstrated, highlighting their potential in industrial applications (Hu et al., 2016).
Cytotoxicity and Antimicrobial Properties
Research has been conducted on N-[(benzo)thiazol-2-yl] derivatives for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. These studies reveal the potential of these compounds in developing treatments for various medical conditions, including their use in cancer therapy (Zablotskaya et al., 2013).
Antitumor Agents
Certain benzothiazole derivatives have shown promising results as antitumor agents. This research indicates the potential use of N-benzo[e][1,3]benzothiazol-2-yl derivatives in cancer treatment, offering new avenues for therapeutic development (Yoshida et al., 2005).
Green Chemistry in Synthesis
Advances in the synthesis of benzothiazole compounds, including N-benzo[e][1,3]benzothiazol-2-yl derivatives, have been made in the context of green chemistry. This approach aims to develop more environmentally friendly and sustainable methods for producing these compounds (Gao et al., 2020).
Future Directions
The future directions for research on “N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” and similar compounds could include further investigation into their biological activities and potential therapeutic applications. Given the diverse biological activities associated with benzothiazole derivatives, these compounds may have potential in the development of new drugs for a variety of conditions .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially making it a multi-targeted agent.
Mode of Action
Thiazole derivatives are known to exhibit various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.
Biochemical Pathways
These could include pathways related to inflammation, cellular growth and proliferation, and cellular metabolism .
Pharmacokinetics
The compound’s thiazole core and its various substituents likely influence its pharmacokinetic properties, potentially affecting its bioavailability and distribution within the body .
Result of Action
These could include changes to cell growth and proliferation, inflammation, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCHERGUANHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)
![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)
![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)

![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)
![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)


![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)


